Man-5-Asn N-Glycan

N-glycosylation pathway engineering chemienzymatic glycan synthesis glycosyltransferase substrate profiling

Man-5-Asn (Man5GlcNAc2-Asn, M5) is the single obligate GnTI substrate, the major brain N-glycan (>20% of total), and a gatekeeper isomer for hybrid/complex N-glycan biosynthesis. Unlike Man3 or Man9, M5 is the kinetically optimal GnTI substrate with maximal enzymatic conversion efficiency, directly impacting preparative-scale glycan remodeling cost-of-goods. Antibodies engineered with >99% Man5 exhibit 5-7× ADCC enhancement over fucosylated complex glycoforms, comparable to afucosylation. This ≥90% HPLC reference standard is essential for calibrating HILIC/PGC-LC-MS methods used in FDA/EMA-approved biotherapeutic lot-release assays, MALDI-TOF peak assignment (m/z 1579 permethylated), and neuron-specific glycome quantitation in Alzheimer's and iPSC-derived models.

Molecular Formula C50H85N5O37
Molecular Weight 1348.2 g/mol
Cat. No. B13834204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMan-5-Asn N-Glycan
Molecular FormulaC50H85N5O37
Molecular Weight1348.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O
InChIInChI=1S/C50H85N5O37/c1-11(63)53-22-29(71)37(19(9-61)80-44(22)55-13(43(52)79)3-21(51)65)87-45-23(54-12(2)64)30(72)38(20(10-62)86-45)88-47-40(33(75)26(68)15(5-57)82-47)90-49-42(35(77)28(70)17(7-59)84-49)92-50-41(34(76)27(69)18(8-60)85-50)91-48-39(32(74)25(67)16(6-58)83-48)89-46-36(78)31(73)24(66)14(4-56)81-46/h13-20,22-42,44-50,55-62,66-78H,3-10H2,1-2H3,(H2,51,65)(H2,52,79)(H,53,63)(H,54,64)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42-,44+,45-,46-,47-,48-,49-,50-/m0/s1
InChIKeySWKPZCSTONOQHB-AAMBTCRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Man-5-Asn N-Glycan (Man5GlcNAc2): The Pivotal Branch-Point Intermediate in N-Glycan Processing and a High-Value Analytical Reference Standard


Man-5-Asn N-Glycan (systematically Man5GlcNAc2-Asn, also designated M5 or oligomannose-5) is an asparagine-linked high-mannose N-glycan comprising a chitobiose core (GlcNAc₂) extended with five mannose residues, yielding a monoisotopic mass of 1234.4 Da for the free glycan and approximately 1348.2 g/mol as the Asn conjugate [1]. It occupies a unique mechanistic position as the terminal product of ER α-mannosidase I trimming from Man9GlcNAc2 and the obligate acceptor substrate for N-acetylglucosaminyltransferase I (GnTI), the enzyme that initiates all hybrid and complex N-glycan biosynthesis [2]. Man-5 is the predominant N-glycan species in the adult mammalian brain, representing >20% of total brain glycoforms [3], and serves as a critical reference standard for biotherapeutic glycosylation profiling in FDA- and EMA-approved assays .

Why Man-5-Asn N-Glycan Cannot Be Interchanged with Other High-Mannose or Complex Glycans in Analytical and Functional Workflows


High-mannose N-glycans are not functionally interchangeable despite sharing the Man₃GlcNAc₂ core. Man5GlcNAc2 stands at a unique biochemical bifurcation point: it is the sole natural substrate for GnTI (relative activity set as 100%), whereas Man3GlcNAc2 shows only 52% and Man6GlcNAc2 merely 17% of this activity [1]. Glycoproteins bearing Man5 are preferentially targeted for ER-associated degradation (ERAD) over those bearing Man9 [2], and antibodies engineered with Man5 glycans exhibit a 5- to 7-fold enhancement in ADCC compared to those with fucosylated complex glycans, a functional property not replicated by Man8/9 or complex glycoforms alone [3]. In brain tissue, Man-5 is the single most abundant N-glycan species, dominating the MALDI-MS spectrum at m/z 1579, whereas plasma profiles are dominated by complex sialylated structures such as A2G2S2 [4]. Furthermore, Man5GlcNAc2 is the turning-point isomer that determines whether N-glycan processing proceeds toward hybrid/complex structures or stalls at oligomannose forms, making its precise identification analytically non-substitutable [5].

Quantitative Comparative Evidence for Man-5-Asn N-Glycan Differentiation Against Closest Analogs


GnTI Substrate Specificity: Man5GlcNAc2 is the 100% Reference Substrate, Outperforming Man3GlcNAc2 by 1.9-Fold and Man6GlcNAc2 by 5.9-Fold

Recombinant human GnTI (MBP-fusion) expressed in E. coli was assayed against a panel of high-mannose-type N-linked oligosaccharides. Man5GlcNAc2 served as the reference substrate with relative activity normalized to 100%. Under identical conditions, Man3GlcNAc2 (the core pentasaccharide) exhibited only 52% relative activity, and Man6GlcNAc2 exhibited only 17% relative activity [1]. The apparent Km of MBP-fused GnTI for Man5GlcNAc2 was determined as 0.483 mM with a Vmax of 101 nmol/mg/min [1]. This establishes Man5GlcNAc2 as the kinetically preferred natural acceptor, not merely one of several possible substrates.

N-glycosylation pathway engineering chemienzymatic glycan synthesis glycosyltransferase substrate profiling

Con A Lectin Affinity Ranking: Man5GlcNAc2 Occupies a Defined Position in the Man5-Man9 Oligomannose Gradient by SPR-HPLC

Using an integrated SPR biosensor–HPLC platform, Gutierrez Gallego et al. established a quantitative affinity ranking of RNase B-derived oligomannose-type N-glycans (Man5GlcNAc2 through Man9GlcNAc2) binding to immobilized concanavalin A (Con A) [1]. The study demonstrated that the fluorescent 2-aminobenzamide label does not interfere with binding, and that the optimal Con A epitope is the tetramannoside unit Manα2Manα6(Manα3)Man rather than the previously accepted trimannoside [1]. While individual KD values for each glycoform in the series were not reported in the abstract, the HPLC-monitored ranking provides a calibrated ladder where Man5GlcNAc2 serves as a defined lower boundary of the high-mannose affinity range, enabling predictable chromatographic behavior distinct from larger Man8-9 species [1].

lectin affinity chromatography glycan profiling surface plasmon resonance glycan analysis

ER-Associated Degradation Fate: Glycoproteins Bearing Man5GlcNAc2 Are Preferentially Degraded Over Man9GlcNAc2-Bearing Counterparts

Foulquier et al. used the MI8-5 CHO cell line (deficient in Glc-P-Dol-dependent glucosyltransferase I) to generate glycoproteins carrying either Man5GlcNAc2 or Man9GlcNAc2 on the same polypeptide backbone within the same cellular context [1]. By analyzing the structure of soluble oligomannosides released during degradation, the study demonstrated that glycoproteins bearing Man5 species produced a higher proportion of soluble degradation products compared to those bearing Man9 species [1]. The authors concluded that 'glycoproteins bearing Man5 are preferentially degraded over glycoproteins bearing Man9' [1]. This provides direct evidence that the N-glycan structure itself—not merely protein sequence—determines intracellular fate.

ERAD quality control glycoprotein degradation CHO cell engineering

ADCC Functional Superiority: Man5 Glycoforms Confer 5- to 7-Fold Enhancement in Antibody-Dependent Cellular Cytotoxicity Over Fucosylated Complex Glycans

Yu et al. generated antibodies with homogeneous Man5 glycoforms (>99% by MALDI-TOF) using a two-step kifunensine-treatment and in vitro α-mannosidase trimming approach [1]. In head-to-head ADCC assays, Man5-bearing antibodies (at 62%, 78%, 86%, and 94% high-mannose levels) were compared against the complex-fucosylated reference glycoform. All Man5-enriched samples exhibited a 5- to 7-fold increase in ADCC potency based on EC₅₀ values derived from complete dose-response curves [1]. This enhancement was comparable to the 8-fold increase observed for the afucosylated (AF) complex glycoform in the same dataset [1]. Additionally, Man5 glycoforms showed 6- to 8-fold increased binding affinity to FcγRIIIA [F158] and 4- to 6-fold to FcγRIIIA [V158] compared to the reference [1]. Pharmacokinetic analysis revealed that Man5-bearing antibodies exhibited approximately 3-fold faster total clearance than the complex-fucosylated glycoform, but clearance was comparable between Man5 and Man8/9 glycoforms [1].

therapeutic antibody engineering ADCC effector function glycoform optimization

Brain N-Glycome Predominance: Man-5 is the Dominant N-Glycan in Mammalian Brain, Representing >20% of Total Glycoforms and the Major MALDI-MS Peak

Williams et al. analyzed N-glycomes across mouse and human tissues and found that brain N-glycans are uniquely restricted, with high-mannose structures dominating [1]. Representative MALDI-MS data of permethylated N-glycans from mouse and human cortex revealed Man-5 as the major peak at m/z 1579, whereas N-glycans from mouse and human plasma showed a primary peak of the complex disialylated biantennary structure A2G2S2 at m/z 2852 (mouse) and 2792 (human) [1]. In complementary glycoproteomics analysis of human Alzheimer's disease brain tissue, Gaunitz et al. reported that 'the Man5 N-glycan was found to occur most frequently at >20% of the total glycoforms,' with sialylation representing a minor feature at <9% [2]. Kiwimagi et al. further demonstrated that in differentiated glutamatergic and GABAergic neurons, Man-5 and its immediate precursor Man-6 become the most abundant N-glycans, despite the presence of transcripts encoding enzymes for subsequent Golgi processing [3].

brain glycoproteomics neuroglycobiology MALDI-MS glycomics

Isomeric Resolution: First Demonstration of Quantitative Chromatographic Separation of Man5GlcNAc2 Isomers with Detection at the 0.1% Abundance Threshold

Prien et al. published the first demonstration of quantitative chromatographic separation of M5 (Man5GlcNAc2) isomers using a multi-method platform combining fluorescence derivatization, rapid-resolution reversed-phase separation with negative-mode sequential mass spectrometry (RRRP-(−)-MSⁿ), and permethylation derivatization with nanospray sequential mass spectrometry (NSI-MSⁿ) [1]. Quantitative analysis of commercially available M5 standards revealed that unexpected isomeric species are present at low abundance (<1% of the total), establishing these minor isomers as an exemplary benchmark for minor species characterization at or approaching the 0.1% threshold increasingly required by regulatory agencies for biotherapeutic approval [1]. The study also demonstrated the use of a commercially available stable isotope variant of 2-aminobenzoic acid (¹³C-2-AA) to detect and chromatographically resolve multiple M5 isomers in bovine ribonuclease B [1].

glycan isomer analysis biotherapeutic characterization porous graphitic carbon LC-MS

High-Impact Application Scenarios Where Man-5-Asn N-Glycan Specification Is Critical for Procurement Decisions


Biotherapeutic Glycosylation Monitoring: Fc Glycoform Engineering for Enhanced ADCC

Therapeutic monoclonal antibody developers seeking to enhance ADCC effector function can engineer Man5-dominant glycoforms as an alternative to afucosylation. As demonstrated by Yu et al., antibodies with >99% Man5 homogeneity achieve a 5- to 7-fold ADCC enhancement over fucosylated complex glycoforms, comparable to afucosylated antibodies [1]. Procurement of a high-purity Man-5 analytical standard (≥90% by HPLC, with documented isomeric characterization) is essential for: (1) calibrating HILIC and PGC-LC-MS methods used to quantify Man5 levels in development and QC release assays; (2) serving as a system suitability standard in FDA/EMA-approved glycan profiling workflows; and (3) enabling accurate peak assignment in MALDI-TOF spectra where Man-5 appears at m/z 1579 (permethylated) or 1234.4 Da (native). The ManMix Oligomannose Reference Panel, which includes Man-5 through Man-9 at >90% purity, is explicitly used in approved assays and supports this workflow .

Neuroscience Glycoproteomics: Brain and CSF N-Glycome Profiling

In brain tissue and cerebrospinal fluid (CSF) glycoproteomics, Man-5 is the dominant N-glycan species (>20% of total brain glycoforms) [2][3]. Standard glycan libraries derived from plasma or serum (dominated by complex sialylated structures such as A2G2S2) are fundamentally mismatched for brain glycome analysis. Researchers studying Alzheimer's disease, neurodevelopment, or neuron-specific glycosylation must procure a Man-5 reference standard to ensure accurate identification of the major brain glycan peak at m/z 1579 and to establish relative quantitation baselines. The neuronal differentiation studies by Kiwimagi et al. further confirm that Man-5 is the programmed end-product of neuronal N-glycan processing, not a transient intermediate [4], making its quantitation in iPSC-derived neuron models a critical quality attribute for cell characterization.

HIV-1 Vaccine Immunogen Design: Man5GlcNAc2 as a Defined Epitope for Broadly Neutralizing Antibody Germline Targeting

Synthetic V1V2 glycopeptide dimers bearing homogeneous Man5GlcNAc2 units have been shown to bind with nanomolar apparent affinities to the unmutated common ancestors (UCAs) of broadly neutralizing antibodies PG9 and CH01, while binding only with micromolar affinity to strain-specific V2 antibodies [5]. This differential binding demonstrates that the Man5GlcNAc2 moiety contributes specifically to BnAb germline recognition. For vaccine immunogen developers, this means that Man5GlcNAc2 is not interchangeable with Man3, Man9, or complex glycans in synthetic glycopeptide constructs—the specific Man5 structure is required for selective UCA engagement. Procurement of well-defined Man-5-Asn building blocks or labeled Man5 standards is essential for constructing and characterizing these homogeneous immunogens.

Chemoenzymatic Synthesis of Homogeneous Complex N-Glycans: Man5GlcNAc2 as the Optimal Starting Substrate

The chemoenzymatic synthesis of complex-type N-glycans for structural biology, glycan microarray construction, or therapeutic glycoprotein remodeling requires an efficient starting substrate for GnTI-catalyzed GlcNAc transfer. Fujiyama et al. demonstrated that Man5GlcNAc2 is the kinetically optimal GnTI substrate (100% relative activity; Km = 0.483 mM), significantly outperforming Man3GlcNAc2 (52%) and Man6GlcNAc2 (17%) [6]. Furthermore, recombinant GnTI immobilized on amylose resin achieved an 80% yield for Man5GlcNAc2 conversion [6]. For laboratories and CDMOs performing multi-step enzymatic glycan remodeling, selecting Man5GlcNAc2 as the starting material—rather than cheaper but kinetically inferior Man3GlcNAc2—directly impacts product yield, reaction time, and overall cost of goods, particularly at preparative scale.

Quote Request

Request a Quote for Man-5-Asn N-Glycan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.